4-哌啶-1-基甲基苄胺

描述

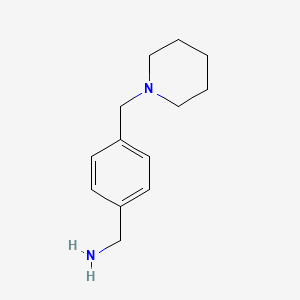

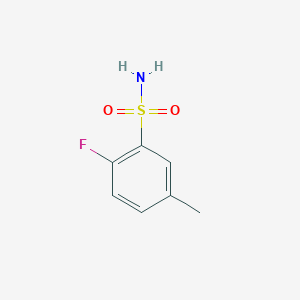

The compound "4-Piperidin-1-ylmethyl-benzylamine" is a structural motif present in various bioactive molecules that have been synthesized and studied for their potential therapeutic applications. This motif is characterized by a piperidine ring attached to a benzylamine moiety, which is a common structure in medicinal chemistry due to its affinity for biological targets.

Synthesis Analysis

The synthesis of compounds containing the "4-Piperidin-1-ylmethyl-benzylamine" structure involves various chemical reactions, including protection and deprotection steps, reductions, and substitution reactions. For instance, the synthesis of a related compound, ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, involves the protection of the piperidinecarboxylate, reduction by LiAlH4, and a subsequent substitution reaction to yield the final product with a total yield of 70.6% . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of bulky moieties and substituents to enhance activity .

Molecular Structure Analysis

The molecular structure of compounds featuring the "4-Piperidin-1-ylmethyl-benzylamine" motif has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a dihedral angle of 6.37(8)° between them, and the piperidine ring adopts a chair conformation .

Chemical Reactions Analysis

The "4-Piperidin-1-ylmethyl-benzylamine" structure is involved in various chemical reactions that modify its properties and enhance its biological activity. For instance, the introduction of an arylamino group and a triazine moiety leads to compounds with significant antimicrobial activity . Additionally, the substitution of the benzamide with a bulky moiety or the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance anti-acetylcholinesterase activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the "4-Piperidin-1-ylmethyl-benzylamine" structure are influenced by the nature of the substituents and the overall molecular conformation. These properties are critical for the compound's bioavailability, stability, and interaction with biological targets. For example, the presence of a piperidine ring is known to interact with the side chains of amino acids in the catalytic center of enzymes, as observed in the crystal structure of LSD1 in complex with a related inhibitor . The selectivity and potency of these compounds as enzyme inhibitors or receptor antagonists are often a result of their specific physical and chemical properties .

科学研究应用

组胺H3受体拮抗剂

已经探索了4-哌啶-1-基甲基苄胺衍生物作为潜在的组胺H3受体拮抗剂。这项研究具有重要意义,因为组胺H3受体参与了各种中枢神经系统功能。例如,某些苄胺衍生物对人类组胺H3受体表现出强结合亲和力,并在基于细胞的模型中显示出拮抗活性(Apodaca et al., 2003)。此外,像4-[4-(1-异丙基哌啶-4-氧基)-苄基]-吗啉等化合物已被确认为有效的、高度选择性的H3受体拮抗剂,在体内模型中表现出良好效果(Dvorak et al., 2005)。

5-羟色胺4受体激动剂

已对苄酰胺衍生物进行了研究,包括具有4-哌啶-1-基甲基结构的化合物,作为选择性5-羟色胺4(5-HT4)受体激动剂。这些化合物在增强胃肠动力方面显示出潜力,可能为胃肠疾病提供新的治疗方法(Sonda et al., 2004)。

抗结核药物

已经探索了哌啶-4-亚胺衍生物,包括与4-哌啶-1-基甲基苄胺相关的化合物,因其抗结核特性。这些化合物显示出潜力作为结核病的治疗药物,在体外对结核分枝杆菌表现出显著活性(Revathi et al., 2015)。

新合成方法

已经发展了苄胺的合成方法,包括使用可持续催化方法合成4-哌啶-1-基甲基苄胺。这项研究对制药行业至关重要,因为苄胺是许多药物的核心结构(Yan et al., 2016)。

抗增殖剂

已合成并研究了与4-哌啶-1-基甲基苄胺相关的化合物,以评估其对各种人类癌细胞系的抗增殖作用。这项研究有助于寻找新的抗癌药物(Harishkumar et al., 2018)。

安全和危害

The safety data sheet for 4-Piperidin-1-ylmethyl-benzylamine indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Further safety and hazard information should be available in the material safety data sheet provided by the manufacturer.

未来方向

Piperidine derivatives are currently being studied for their potential applications in various fields of research and industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on optimizing the synthesis process and exploring new applications for these compounds.

属性

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGDDEAKGXWYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409434 | |

| Record name | 4-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-1-ylmethyl-benzylamine | |

CAS RN |

91271-81-7 | |

| Record name | 4-(1-Piperidinylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)